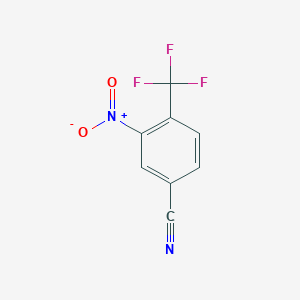

3-Nitro-4-(trifluoromethyl)benzonitrile

Descripción general

Descripción

3-Nitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is a derivative of benzonitrile, characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Nitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. One common method includes the following steps:

Reaction Conditions: The reaction is carried out under controlled temperatures, usually between 0°C and 50°C, to ensure the selective nitration of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency of the nitration process .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and reaction temperatures around 25°C to 50°C.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and temperatures ranging from 50°C to 100°C.

Major Products Formed

Reduction: 3-Amino-4-(trifluoromethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

3-Nitro-4-(trifluoromethyl)benzonitrile serves as a critical intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of herbicides and pesticides such as isoxaflutole and sulfonylpyrazole. These compounds are used for their effectiveness in controlling weeds and pests in agricultural settings .

Organic Synthesis

The compound is utilized in organic synthesis due to its reactive nitrile group, which can participate in nucleophilic substitution reactions. For instance, it can be derived from the nucleophilic substitution of halogenobenzene derivatives with cyanide sources, allowing for the formation of other complex organic molecules .

Material Science

Research indicates that compounds like this compound can be used to develop new materials with specific electronic properties. The trifluoromethyl group enhances the lipophilicity and stability of the compounds, making them suitable for applications in advanced materials .

Preparation Methods

The synthesis of this compound typically involves several methods:

- Nucleophilic Substitution :

-

Oxime Formation :

- A two-step process where 2-nitro-4-trifluoromethylbenzaldehyde is reacted with hydroxylamine hydrochloride to form an oxime, which is then dehydrated using a nickel composite catalyst to produce this compound. This method allows for better control over reaction conditions and yields higher purity products .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound using a modified nucleophilic substitution reaction. By adjusting reaction parameters such as temperature and catalyst concentration, researchers achieved a transformation efficiency exceeding 95% with high selectivity for the target product. This study highlights the importance of reaction conditions in maximizing yield and minimizing by-products .

Case Study 2: Application in Herbicide Development

In another study, researchers utilized this compound as an intermediate to synthesize a novel herbicide. The resulting compound demonstrated significant efficacy against common agricultural weeds while maintaining low toxicity levels to non-target organisms. This research underscores the potential of this compound in developing environmentally friendly agrochemicals .

Mecanismo De Acción

The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall potency .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitro-3-(trifluoromethyl)benzonitrile

- 2-Nitro-4-(trifluoromethyl)benzonitrile

- 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-Nitro-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various synthetic and research applications .

Actividad Biológica

3-Nitro-4-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound contains a nitro group, a trifluoromethyl group, and a benzonitrile moiety, which contribute to its lipophilicity and reactivity with biological targets. The exploration of its biological activity has implications for drug development, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C8H3F3N2O2, and it features the following structural elements:

- Nitro Group (-NO2) : Known for its electron-withdrawing properties.

- Trifluoromethyl Group (-CF3) : Enhances lipophilicity and can influence the compound's interaction with biological membranes.

- Benzonitrile Moiety : Provides a framework for further chemical modifications.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C8H3F3N2O2 |

| CAS Number | 1354749-60-2 |

| Functional Groups | Nitro, Trifluoromethyl, Benzonitrile |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the efficacy of such compounds against various pathogens.

Case Study: Antifungal Activity

A study demonstrated that related triazole compounds exhibit antifungal activity by inhibiting key enzymes involved in fungal cell wall synthesis. This suggests that this compound may have similar mechanisms of action.

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Preliminary studies have indicated that it may inhibit specific kinases involved in tumor growth and proliferation.

The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to target proteins. This dual mechanism may contribute to its effectiveness against cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | Enzyme inhibition |

| Anticancer | Inhibition of tumor cell proliferation | Kinase inhibition |

Synthesis and Chemical Interactions

The synthesis of this compound can involve various organic reactions, often requiring optimization for yield and purity. The compound serves as an intermediate in the synthesis of other biologically active molecules.

Synthesis Methodology

Common methods include:

- Nitration : Introduction of the nitro group.

- Fluorination : Addition of the trifluoromethyl group through electrophilic substitution.

- Cyanation : Formation of the benzonitrile moiety from appropriate precursors.

Future Research Directions

Further studies are warranted to fully elucidate the biological mechanisms underlying the activities of this compound. Areas for future research include:

- Detailed pharmacokinetic studies to assess bioavailability.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Investigation into potential toxicological effects.

Propiedades

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUMCYKZOUGCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719941 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-72-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.